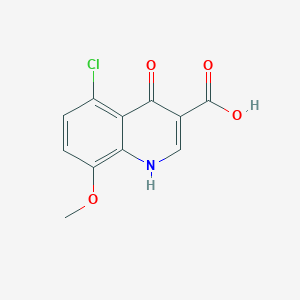
2-(difluoromethyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(difluoromethyl)-1,3-benzoxazol-5-amine” belongs to the class of organic compounds known as benzoxazoles . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
Difluoromethylation of heterocycles has been a highly intriguing research topic, and substantial progress has been made in the past decades . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “2-(difluoromethyl)-1,3-benzoxazol-5-amine” would consist of a benzoxazole ring with a difluoromethyl group attached at the 2-position and an amine group attached at the 5-position. The highly polarised C–H bond of CF2H makes this group a competent hydrogen bond donor, a unique characteristic amongst polyfluorinated motifs .Chemical Reactions Analysis
Difluoromethylation is a process that involves the introduction of a CF2H group to a molecule . This can be achieved via direct cross-coupling facilitated by a transition metal or through Minisci-type radical chemistry using a suitable difluoromethylation reagent .Future Directions
The difluoromethyl functionality has proven useful in drug discovery, as it can modulate the properties of bioactive molecules. For PET imaging, this structural motif has been largely underexploited in (pre)clinical radiotracers due to a lack of user-friendly radiosynthetic routes . Therefore, the development of new methods for the synthesis and application of difluoromethylated compounds is a promising direction for future research .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-(difluoromethyl)-1,3-benzoxazol-5-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-nitrophenol", "difluoromethyl bromide", "sodium hydride", "ammonium chloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrophenol to 2-aminophenol using sodium hydride and ethanol as a solvent.", "Step 2: Reaction of 2-aminophenol with difluoromethyl bromide in the presence of sodium hydroxide and water to form 2-(difluoromethyl)-1,3-benzoxazole.", "Step 3: Treatment of 2-(difluoromethyl)-1,3-benzoxazole with ammonium chloride in ethanol to obtain 2-(difluoromethyl)-1,3-benzoxazol-5-amine." ] } | |
CAS RN |
1039961-21-1 |
Product Name |
2-(difluoromethyl)-1,3-benzoxazol-5-amine |
Molecular Formula |
C8H6F2N2O |
Molecular Weight |
184.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



